Cas no 245368-50-7 (Pent-4-ene-1-sulfonamide)

Pent-4-ene-1-sulfonamide is a sulfonamide derivative featuring a terminal alkene functional group, making it a versatile intermediate in organic synthesis. The compound’s reactive double bond allows for further functionalization through addition or polymerization reactions, while the sulfonamide moiety provides stability and potential for derivatization. Its structure is particularly useful in medicinal chemistry and materials science, where sulfonamides are valued for their bioactivity and structural diversity. The compound’s well-defined reactivity and compatibility with various synthetic conditions make it a practical choice for researchers developing novel pharmaceuticals or functional materials. Proper handling under standard laboratory conditions is recommended due to its potential sensitivity.
Pent-4-ene-1-sulfonamide structure
Pent-4-ene-1-sulfonamide structure
Product name:Pent-4-ene-1-sulfonamide
CAS No:245368-50-7
MF:C5H11NO2S
Molecular Weight:149.2113
MDL:MFCD19382091
CID:1418664
PubChem ID:11788380

Pent-4-ene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-Pentene-1-sulfonamide
    • pent-4-ene-1-sulfonamide
    • 4-pentenylsulfonamide
    • GUYDOCPILYZNEK-UHFFFAOYSA-N
    • AK579103
    • AS-57892
    • SCHEMBL6300989
    • AKOS013585928
    • SY186295
    • CS-0139253
    • DB-106952
    • DTXSID90472611
    • MFCD19382091
    • EN300-79869
    • Z1217214778
    • 245368-50-7
    • C77524
    • Pent-4-ene-1-sulfonamide
    • MDL: MFCD19382091
    • インチ: 1S/C5H11NO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2,(H2,6,7,8)
    • InChIKey: GUYDOCPILYZNEK-UHFFFAOYSA-N
    • SMILES: S(C([H])([H])C([H])([H])C([H])([H])C([H])=C([H])[H])(N([H])[H])(=O)=O

計算された属性

  • 精确分子量: 149.05104977g/mol
  • 同位素质量: 149.05104977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 166
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 68.5

Pent-4-ene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-79869-1.0g
pent-4-ene-1-sulfonamide
245368-50-7 95.0%
1.0g
$70.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X30845-250mg
Pent-4-ene-1-sulfonamide
245368-50-7
250mg
¥166.0 2021-09-03
abcr
AB539385-10 g
Pent-4-ene-1-sulfonamide; .
245368-50-7
10g
€874.00 2023-06-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CD547-50mg
Pent-4-ene-1-sulfonamide
245368-50-7 97%
50mg
64.0CNY 2021-07-10
eNovation Chemicals LLC
D753901-10g
4-Pentene-1-sulfonamide
245368-50-7 95%
10g
$440 2023-05-17
Enamine
EN300-79869-0.1g
pent-4-ene-1-sulfonamide
245368-50-7 95.0%
0.1g
$24.0 2025-03-21
Enamine
EN300-79869-5.0g
pent-4-ene-1-sulfonamide
245368-50-7 95.0%
5.0g
$281.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CD547-250mg
Pent-4-ene-1-sulfonamide
245368-50-7 97%
250mg
2373CNY 2021-05-07
Aaron
AR002P5J-5g
4-Pentene-1-sulfonamide
245368-50-7 95%
5g
$251.00 2025-01-21
abcr
AB539385-1g
Pent-4-ene-1-sulfonamide; .
245368-50-7
1g
€170.50 2025-03-19

Pent-4-ene-1-sulfonamide 関連文献

Pent-4-ene-1-sulfonamideに関する追加情報

Recent Advances in the Study of 245368-50-7 and Pent-4-ene-1-sulfonamide: A Comprehensive Research Brief

The chemical compound 245368-50-7 and its derivative, Pent-4-ene-1-sulfonamide, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are being explored for their potential therapeutic applications, particularly in the context of enzyme inhibition and targeted drug delivery. This research brief aims to synthesize the latest findings related to these compounds, providing a detailed overview of their chemical properties, biological activities, and potential clinical applications.

Recent studies have highlighted the unique structural features of 245368-50-7, which contribute to its high binding affinity for specific enzymatic targets. Pent-4-ene-1-sulfonamide, a derivative of this compound, has been shown to exhibit potent inhibitory effects on sulfotransferase enzymes, which play a critical role in various metabolic pathways. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between Pent-4-ene-1-sulfonamide and its target enzymes, revealing key insights into its mechanism of action.

In vitro and in vivo studies have demonstrated the efficacy of Pent-4-ene-1-sulfonamide in modulating enzyme activity, with promising results in preclinical models of inflammatory and neoplastic diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that Pent-4-ene-1-sulfonamide significantly reduced tumor growth in murine models by selectively inhibiting sulfotransferase activity in cancer cells. These findings underscore the compound's potential as a novel therapeutic agent.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of Pent-4-ene-1-sulfonamide. Researchers are currently investigating various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's bioavailability and reduce off-target effects. Additionally, ongoing clinical trials are evaluating the safety and efficacy of 245368-50-7 derivatives in human subjects, with preliminary data suggesting a favorable toxicity profile.

In conclusion, the study of 245368-50-7 and Pent-4-ene-1-sulfonamide represents a rapidly evolving area of research with significant implications for drug discovery and development. The integration of structural biology, computational chemistry, and translational research has provided a robust framework for understanding these compounds' therapeutic potential. Future studies should focus on addressing the remaining challenges and exploring novel applications in personalized medicine.

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